molecular formula C23H21NO5 B2785737 8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 887216-29-7

8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2785737
CAS No.: 887216-29-7
M. Wt: 391.423
InChI Key: MRTICTQWPUDWTI-UHFFFAOYSA-N
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Description

8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a synthetic bichromene derivative that functions as a highly sensitive and selective fluorescent chemosensor. Its primary research value lies in the detection of metal ions, particularly Aluminium (Al³⁺), in biological and environmental systems. The compound's mechanism of action is based on an excited-state intramolecular proton transfer (ESIPT) process, which is modulated by chelation with the target ion. Upon binding Al³⁺, the sensor exhibits a significant chelation-enhanced fluorescence (CHEF) effect, resulting in a strong, ratiometric turn-on response that allows for quantitative detection with high specificity over competing metal ions. This makes it an invaluable tool for researchers studying aluminium toxicity, environmental monitoring of heavy metals, and the development of novel spectroscopic assays. The bichromene scaffold provides a rigid, conjugated framework that is ideal for designing sophisticated molecular probes with tunable photophysical properties for advanced analytical chemistry and cell imaging applications.

Properties

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c1-3-24(4-2)13-18-19(25)10-9-15-16(12-21(26)29-22(15)18)17-11-14-7-5-6-8-20(14)28-23(17)27/h5-12,25H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTICTQWPUDWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 3-formylchromone.

    Formation of Intermediate: The 7-hydroxy-4-methylcoumarin is first reacted with diethylamine in the presence of a base to form the diethylaminomethyl derivative.

    Condensation Reaction: This intermediate is then subjected to a condensation reaction with 3-formylchromone under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The carbonyl groups in the chromone moiety can be reduced to alcohols.

    Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione has several applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its strong emission properties.

    Biology: Employed in cell imaging and as a marker for biological assays.

    Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of optical brighteners and dyes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological macromolecules. The diethylaminomethyl group enhances its ability to penetrate cell membranes, while the hydroxy and chromone moieties interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione and its analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Biological Activities/Notes References
8'-[(Diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione 8'-diethylaminomethyl, 7'-hydroxy ~405.4 (estimated) Not reported Potential enzyme inhibition, fluorescence properties
6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione (2) 6’-dimethylaminomethyl, 7’-hydroxy, 8’-methyl 368.36 239–241 Carbonic anhydrase inhibition (IC₅₀: 12–85 nM)
7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione (3) 7,7’,8’-trihydroxy 320.27 >270 Antioxidant, lower enzyme inhibition potency
7′-Ethoxy-2H,2′H-3,4′-bichromene-2,2′-dione 7′-ethoxy 334.33 Not reported Altered electronic properties
Triumbelletin (9) 3-(2-oxo-2H-chromen-7-yl)oxy, 7,7’-dihydroxy 482.40 Not reported Plant-derived, antimicrobial potential
ZINC12880820 8’-methoxy, 7-naphthalen-2-ylmethoxy ~474.5 (estimated) Not reported Antiviral (SARS-CoV-2 nsp16 inhibition)
7'-hydroxy-8'-[(3-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione 8’-(3-methylpiperidinyl)methyl, 7’-hydroxy 417.46 Not reported Structural rigidity for targeted binding

Key Structural and Functional Differences

Substituent Effects on Bioactivity

  • Aminoalkyl Groups: The diethylaminomethyl group in the target compound likely enhances solubility in aqueous environments compared to the dimethylaminomethyl group in Compound 2 . Tertiary amines may also facilitate interactions with enzyme active sites or nucleic acids.
  • Hydroxyl vs. Alkoxy Groups : The 7’-hydroxy group in the target compound contrasts with the ethoxy group in 7′-Ethoxy-2H,2′H-3,4′-bichromene-2,2′-dione . Hydroxy groups can participate in hydrogen bonding, enhancing binding affinity, while alkoxy groups may improve metabolic stability.

Biological Activity

8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of key intermediates through methods such as alkylation and condensation. The synthetic route often includes the introduction of the diethylamino group and hydroxyl functionalities at specific positions on the bichromene scaffold.

Biological Activity Overview

The biological activities of 8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione have been evaluated in various studies. The following sections summarize its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research indicates that compounds similar to 8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione exhibit notable antimicrobial properties. For instance, derivatives have shown activity against Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMIC (μg/mL)
8'-DiethylaminoStaphylococcus aureus50
Candida albicans100
Bacillus subtilis75

These results suggest that modifications in the structure can enhance or diminish antimicrobial efficacy.

Anticancer Activity

Studies have also investigated the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study: In Vitro Evaluation
In a study assessing the compound's effects on breast cancer cells (MCF-7), results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity.

Table 2: Anticancer Activity Data

Concentration (µM)Cell Viability (%)Apoptosis Induction (Caspase-3 Activity)
0100Baseline
1070+30%
2040+60%

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. It has shown promise in protecting neuronal cells from oxidative stress-induced damage.

Mechanism of Action
The proposed mechanism involves the modulation of oxidative stress pathways and inflammation reduction. In vitro studies reveal that treatment with this compound leads to decreased levels of reactive oxygen species (ROS) and inflammatory cytokines in neuronal cultures.

Q & A

Q. What are the standard synthetic methodologies for preparing 8'-[(diethylamino)methyl]-7'-hydroxy-bichromene derivatives?

The synthesis typically involves condensation reactions between coumarin precursors and aldehydes. For example, (7-hydroxy-8-methylcoumarin-4-yl)acetic acid methyl ester reacts with 2-hydroxybenzaldehyde under reflux in dioxane with DBU (1,8-diazabicycloundec-7-ene) as a base, yielding 83% of the target compound . Piperidine-catalyzed reactions in methanol are also effective for forming coumarin cores, as seen in related diethylamino-substituted chromene derivatives .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the identity of this compound?

Key NMR signals include:

  • ¹H NMR : A singlet for the methylene group in the diethylamino moiety (~3.4–3.6 ppm) and aromatic protons in the coumarin rings (6.5–8.0 ppm).
  • ¹³C NMR : Carbonyl carbons (C=O) at ~160–165 ppm and the quaternary carbon in the chromene ring at ~105–110 ppm . Solvent referencing (e.g., CDCl₃ at 7.26 ppm for ¹H) and comparison to structurally similar bichromenes (e.g., 7,7′-dihydroxy analogs) are critical .

Q. What chromatographic techniques are optimal for purifying this compound?

Column chromatography using silica gel with chloroform or ethyl acetate as eluents achieves high purity (>98%) for coumarin derivatives . For polar intermediates, reversed-phase HPLC with acetonitrile/water gradients is recommended .

Advanced Research Questions

Q. How do crystallographic data (e.g., SHELXL refinement) resolve ambiguities in the compound’s structure?

Single-crystal X-ray diffraction with SHELXL refinement provides precise bond lengths, angles, and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P2₁/c) reveal intermolecular hydrogen bonds between hydroxyl and carbonyl groups, stabilizing the lattice . Discrepancies in dihedral angles between computational and experimental data can indicate conformational flexibility .

Q. What strategies address contradictory bioactivity data in different assay systems?

  • Dose-response profiling : Test across multiple concentrations (e.g., 1 nM–100 μM) to identify non-linear effects.
  • Solubility optimization : Use DMSO or cyclodextrin complexes to mitigate aggregation in aqueous media .
  • Orthogonal assays : Combine fluorescence-based imaging (for nucleolar targeting ) with enzymatic inhibition studies (e.g., carbonic anhydrase ).

Q. How can regioselective modifications enhance fluorescence properties or biological activity?

  • Diethylamino group : Modulating its position alters electron-donating effects, shifting emission wavelengths (e.g., from 450 nm to 520 nm) .
  • Hydroxyl group : Acylation or alkylation reduces hydrogen-bonding interactions, potentially improving membrane permeability for cell imaging .

Q. What mechanistic insights explain low yields in bichromene dimerization reactions?

Competing pathways, such as keto-enol tautomerization or oxidative side reactions, reduce yields. For example, iodine-catalyzed cyclization (General Procedure D in ) minimizes byproducts by stabilizing transition states through halogen bonding. Kinetic studies using LC-MS can identify intermediates and optimize reaction times .

Q. How do computational methods (e.g., DFT, molecular docking) guide structural optimization for antiviral activity?

  • Docking : Coumarin derivatives inhibit viral proteins (e.g., SARS-CoV-2 nsp16) via π-π stacking with naphthalene moieties and hydrogen bonding with hydroxyl groups .
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer efficiency, correlating with antioxidant or antiviral potency .

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